molecular formula C14H13NO B14193047 N-Methyl-3-(naphthalen-2-yl)prop-2-enamide CAS No. 920756-28-1

N-Methyl-3-(naphthalen-2-yl)prop-2-enamide

Cat. No.: B14193047
CAS No.: 920756-28-1
M. Wt: 211.26 g/mol
InChI Key: PBGQHKPIFLXPCS-UHFFFAOYSA-N
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Description

N-Methyl-3-(naphthalen-2-yl)prop-2-enamide is an organic compound with a complex structure that includes a naphthalene ring and an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-3-(naphthalen-2-yl)prop-2-enamide typically involves the reaction of naphthalene derivatives with appropriate amide precursors. One common method includes the reaction of naphthalene-2-carboxylic acid with N-methylamine under specific conditions to form the desired product . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the continuous feeding of reactants and catalysts, maintaining optimal reaction conditions, and employing purification techniques such as crystallization or distillation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-3-(naphthalen-2-yl)prop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

    Oxidation: Naphthalene-2-carboxylic acid or 2-naphthaldehyde.

    Reduction: N-Methyl-3-(naphthalen-2-yl)prop-2-enamine.

    Substitution: Halogenated naphthalene derivatives.

Mechanism of Action

The mechanism of action of N-Methyl-3-(naphthalen-2-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-3-(naphthalen-2-yl)prop-2-enamide is unique due to its specific combination of a naphthalene ring and an amide group, which imparts distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

920756-28-1

Molecular Formula

C14H13NO

Molecular Weight

211.26 g/mol

IUPAC Name

N-methyl-3-naphthalen-2-ylprop-2-enamide

InChI

InChI=1S/C14H13NO/c1-15-14(16)9-7-11-6-8-12-4-2-3-5-13(12)10-11/h2-10H,1H3,(H,15,16)

InChI Key

PBGQHKPIFLXPCS-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C=CC1=CC2=CC=CC=C2C=C1

Origin of Product

United States

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